4-Bromo-1-fluoro-2-isopropoxybenzene

Vue d'ensemble

Description

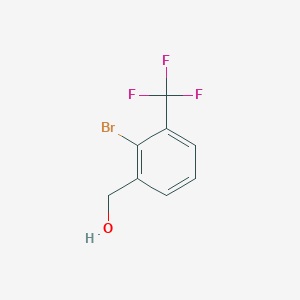

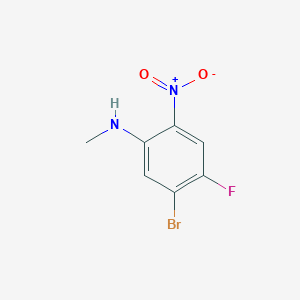

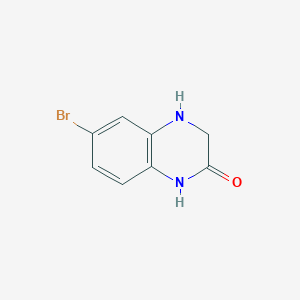

4-Bromo-1-fluoro-2-isopropoxybenzene, also known as 1-Bromo-2-fluoro-4-isopropoxybenzene, is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 g/mol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-fluoro-2-isopropoxybenzene is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring with bromine, fluorine, and isopropoxy (propane-2-yloxy) substituents .Physical And Chemical Properties Analysis

4-Bromo-1-fluoro-2-isopropoxybenzene has a molecular weight of 233.08 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 231.98991 g/mol . The topological polar surface area is 9.2 Ų .Applications De Recherche Scientifique

Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, closely related to 4-Bromo-1-fluoro-2-isopropoxybenzene, has been utilized as a novel bifunctional electrolyte additive in lithium-ion batteries. This additive can electrochemically polymerize to form a protective film, preventing voltage rise during overcharging. It also enhances thermal stability and reduces the flammability of the electrolyte without affecting normal cycle performance, making it a potential bi-functional electrolyte additive for lithium-ion batteries (Zhang Qian-y, 2014).

Radiochemistry

1-Bromo-4-[18F]fluorobenzene, a compound related to 4-Bromo-1-fluoro-2-isopropoxybenzene, is important for 18F-arylation reactions used in radiochemistry. It is prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with various methods being explored for its synthesis. This compound is crucial in the production of radiopharmaceuticals and for use in PET imaging (Ermert et al., 2004).

Polymer Chemistry

Alkoxybenzenes, including isopropoxybenzene which is structurally similar to 4-Bromo-1-fluoro-2-isopropoxybenzene, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This allows for direct chain-end functionalization in polymer synthesis, demonstrating versatility in polymer chemistry applications (Morgan, Martínez-Castro, & Storey, 2010).

Fluorine Chemistry

Cobalt-catalyzed carbonylation studies involving fluoro- and bromobenzene derivatives have highlighted the chemical stability and reactivity of such compounds. This research is significant for developing methods to synthesize various fluorobenzoic acid derivatives, which have widespread applications in organic synthesis and medicinal chemistry (Boyarskiy et al., 2010).

Alzheimer's Disease Research

Fluoro-substituted styrylbenzene derivatives, similar to 4-Bromo-1-fluoro-2-isopropoxybenzene, have been synthesized for detecting amyloid plaques in Alzheimer's disease. These compounds, due to their fluorescent properties, can effectively label human amyloid lesions, aiding in the diagnosis and study of Alzheimer's disease (Sato et al., 2004).

Safety And Hazards

4-Bromo-1-fluoro-2-isopropoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with respiratory system toxicity . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Relevant Papers Relevant papers related to 4-Bromo-1-fluoro-2-isopropoxybenzene can be found at Sigma-Aldrich .

Propriétés

IUPAC Name |

4-bromo-1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWMTCPHQYYNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-isopropoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)